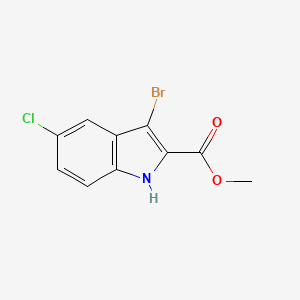![molecular formula C29H42N2 B13744413 2-N,4-N-bis[2,6-di(propan-2-yl)phenyl]pentane-2,4-diimine](/img/structure/B13744413.png)
2-N,4-N-bis[2,6-di(propan-2-yl)phenyl]pentane-2,4-diimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N,4-N-bis[2,6-di(propan-2-yl)phenyl]pentane-2,4-diimine is a complex organic compound known for its unique structural properties and applications in various fields This compound is characterized by the presence of two imine groups attached to a pentane backbone, with bulky 2,6-di(propan-2-yl)phenyl groups providing steric hindrance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,4-N-bis[2,6-di(propan-2-yl)phenyl]pentane-2,4-diimine typically involves the condensation of 2,6-di(propan-2-yl)aniline with glyoxal. The reaction is carried out in a suitable solvent such as toluene, under reflux conditions, and in the presence of an acid catalyst like p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes further condensation to yield the desired diimine compound .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-N,4-N-bis[2,6-di(propan-2-yl)phenyl]pentane-2,4-diimine undergoes various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-N,4-N-bis[2,6-di(propan-2-yl)phenyl]pentane-2,4-diimine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-N,4-N-bis[2,6-di(propan-2-yl)phenyl]pentane-2,4-diimine involves its ability to form stable complexes with metal ions, which can then participate in various catalytic processes. The bulky phenyl groups provide steric protection, enhancing the stability of these complexes. The imine groups can also interact with biological targets, potentially inhibiting enzyme activity or modulating signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis[2,6-di(propan-2-yl)phenyl]methanediimine
- N,N’-bis[2,6-di(propan-2-yl)phenyl]ethanediimine
- N,N’-bis[2,6-di(propan-2-yl)phenyl]butanediimine
Uniqueness
2-N,4-N-bis[2,6-di(propan-2-yl)phenyl]pentane-2,4-diimine is unique due to its pentane backbone, which provides additional flexibility and potential for diverse chemical modifications compared to its shorter-chain analogs. This flexibility can be advantageous in the design of new materials and in the exploration of novel chemical reactivity .
Properties
Molecular Formula |
C29H42N2 |
|---|---|
Molecular Weight |
418.7 g/mol |
IUPAC Name |
2-N,4-N-bis[2,6-di(propan-2-yl)phenyl]pentane-2,4-diimine |
InChI |
InChI=1S/C29H42N2/c1-18(2)24-13-11-14-25(19(3)4)28(24)30-22(9)17-23(10)31-29-26(20(5)6)15-12-16-27(29)21(7)8/h11-16,18-21H,17H2,1-10H3 |
InChI Key |
WHUSYBBGYUKBKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C)CC(=NC2=C(C=CC=C2C(C)C)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


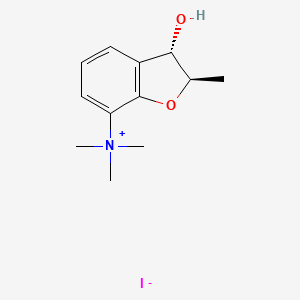
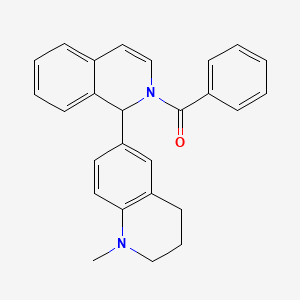
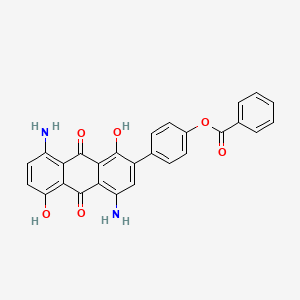
![4-Propyl-1,3,4,4a,5,10b-hexahydro-2H-[1]benzopyrano[3,4-b]pyridin-8-ol](/img/structure/B13744358.png)
![[(2R,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate](/img/structure/B13744359.png)
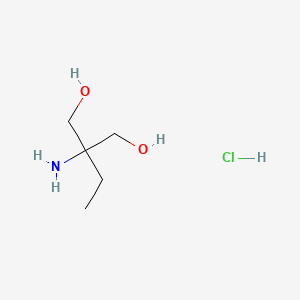
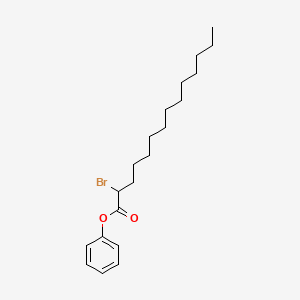
![2-[(E)-2-pyridin-3-ylethenyl]-1H-benzimidazole](/img/structure/B13744369.png)

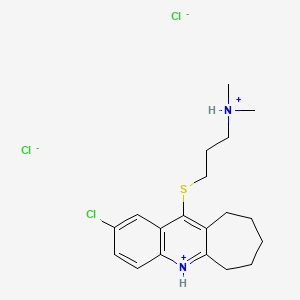

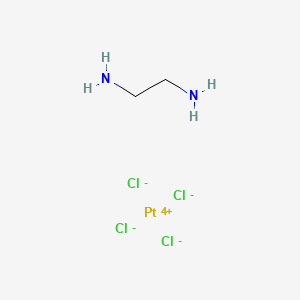
![4'-(1H-Imidazol-1-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13744401.png)
